N,N-diethyl-4-(3-methylphenoxy)-1-butanamine
Overview
Description
N,N-diethyl-4-(3-methylphenoxy)-1-butanamine is a useful research compound. Its molecular formula is C15H25NO and its molecular weight is 235.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.193614421 g/mol and the complexity rating of the compound is 180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Analytical and Forensic Science
In forensic science, compounds structurally related to N,N-diethyl-4-(3-methylphenoxy)-1-butanamine, such as ethoxyphenethylamines, have been analyzed for their distinguishing characteristics. The differentiation of these compounds from their regioisomers and the development of analytical methods for their identification are crucial in forensic toxicology. For instance, GC-MS and GC-IRD techniques have been utilized for the analysis of ethoxyphenethylamines related to controlled substances like MDEA, MDMMA, and MBDB. These methods allow for the specific identification of side chains and regioisomers, facilitating their discrimination in forensic analyses (Al-Hossaini et al., 2010).
Chemical Synthesis and Catalysis
This compound and related compounds are of interest in synthetic chemistry for the development of novel catalysts and synthetic pathways. For example, research into the synthesis and structure of diamine bis(phenolate) complexes containing the Ti(OEt)–O–Ti(OEt) function showcases the potential of similar structures in catalytic processes. Such complexes are valuable for their potential applications in polymerization and other catalytic reactions (Nielson & Waters, 2010).
Material Science
In material science, the bisphenol structure found in analogs of this compound has been used to develop high-performance renewable thermosetting resins. These resins exhibit thermal stability and low water uptake, making them suitable for applications in maritime environments and as sustainable alternatives in materials engineering. The synthesis of renewable bisphenols through solvent-free, Ru-catalyzed olefin metathesis and their conversion to cyanate esters for thermoset production highlights the versatility of these compounds (Harvey et al., 2014).
Biological Studies
While the direct biological applications of this compound are not highlighted in the available literature, related compounds have been studied for their biological effects. For example, the study of novel aminoalkylated phenols via mustard carbonate analogues underlines the potential for creating biologically active compounds through aminoalkylation. Such compounds could have implications in drug development and the study of biological pathways (Viviano et al., 2022).
Properties
IUPAC Name |
N,N-diethyl-4-(3-methylphenoxy)butan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-4-16(5-2)11-6-7-12-17-15-10-8-9-14(3)13-15/h8-10,13H,4-7,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJFNRUWHOSYRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=CC=CC(=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.